
(3S)-3-(Etilamino)pirrolidina-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química orgánica sintética
Los ésteres de tert-butilo, como el compuesto en cuestión, encuentran amplias aplicaciones en la química orgánica sintética . Se utilizan para la introducción directa del grupo tert-butoxicarbonilo en una variedad de compuestos orgánicos . Este proceso es más eficiente y versátil cuando se desarrolla utilizando sistemas de microreactores de flujo .
Hidroxilación de enlaces C−H primarios
El grupo tert-butilo se emplea ampliamente para implementar congestión estérica y rigidez conformacional en moléculas orgánicas y organometálicas . Se puede utilizar un catalizador de manganeso deficiente en electrones para activar catalíticamente el peróxido de hidrógeno para generar una poderosa especie manganeso-oxo que oxida eficazmente los enlaces C−H de tert-butilo . Este proceso permite la hidroxilación quimioselectiva y selectiva del sitio del grupo tert-butilo .
Transesterificación de ésteres β-ceto
El compuesto se puede utilizar en la transesterificación de ésteres β-ceto . Este proceso es particularmente útil en la síntesis de compuestos de importancia farmacéutica, así como para la producción de biodiesel . La transesterificación de ésteres β-ceto tiene una amplia aplicación en agroquímicos .
Preparación de ésteres de aminoácidos Nα-protegidos de t-butilo
Los ésteres de aminoácidos de tert-butilo se emplean ampliamente como sustitutos del grupo carboxilo enmascarado en la síntesis química de péptidos . El compuesto se puede utilizar para la preparación de ésteres de tert-butilo de aminoácidos Nα-protegidos .
Desprotección selectiva del éster de tert-butilo
El compuesto se puede utilizar en la desprotección selectiva del éster de tert-butilo en presencia de ácido lábil .
Síntesis de derivados de pirazol
El compuesto se puede utilizar en la síntesis de nuevos derivados de pirazol, que son inhibidores efectivos de PDE4 para tratar enfermedades antiinflamatorias .
Mecanismo De Acción
Tertiary butyl esters, like the one in the compound , find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds using certain methods . The tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPVFGFNNKQIP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693544 | |
| Record name | tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849106-92-9 | |
| Record name | tert-Butyl (3S)-3-(ethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

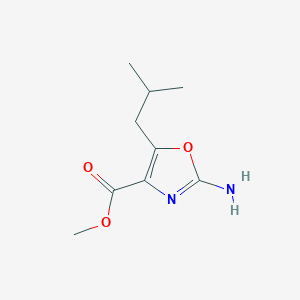
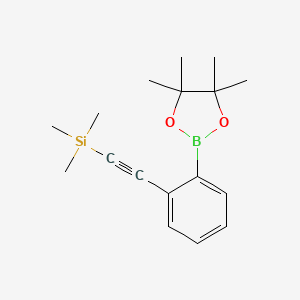
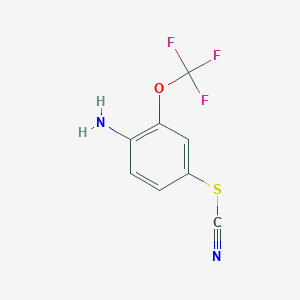
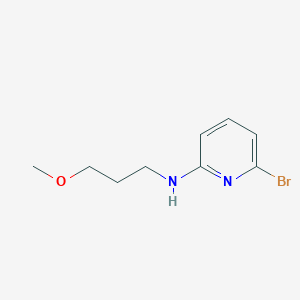
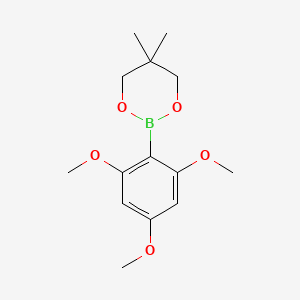
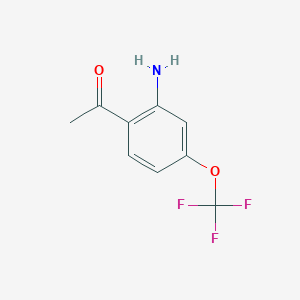
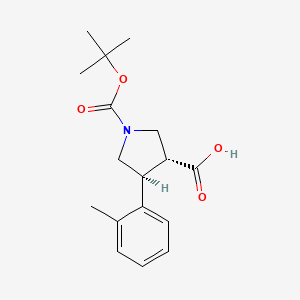
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503007.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1503008.png)
![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1503010.png)
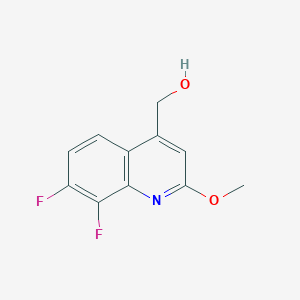
![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)
![[(5-Bromo-2-methoxyphenyl)methyl]diethylamine](/img/structure/B1503018.png)
